N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea
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Description
N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It was first synthesized in 1954 by the German chemist, Gerhard Schrader. DCMU is a potent inhibitor of photosynthesis in plants and algae, making it an effective tool for weed control.
Scientific Research Applications
Corrosion Inhibition
N-((4-chlorophenyl)(morpholino)methyl)urea has been demonstrated as an effective inhibitor for the corrosion of mild steel in a hydrochloric acid solution. The compound forms a protective film on the mild steel surface, thereby reducing corrosion significantly. The adsorption process of this compound onto the mild steel surface follows the Temkin’s adsorption isotherm model, indicating a spontaneous and favorable adsorption process (Sathiq & Nasser, 2015).
Environmental Contaminant Analysis
Another application involves the environmental analysis of triclocarban (TCC), a compound closely related in structure to N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea. TCC has been identified as a persistent environmental contaminant, primarily used as an antibacterial additive in personal care products. A study developed a liquid chromatography electrospray ionization mass spectrometry method to detect TCC concentrations in aquatic environments, enabling the monitoring of this contaminant at ng/L levels (Halden & Paull, 2004).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c14-10-1-2-12(11(15)9-10)17-13(19)16-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGMUBANITWENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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